molecular formula C13H24N2O B5056739 1-[4-(azepan-1-yl)piperidin-1-yl]ethanone

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone

Cat. No.: B5056739
M. Wt: 224.34 g/mol
InChI Key: BGGGYZYCNTXSEH-UHFFFAOYSA-N
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Description

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone is a chemical compound with a complex structure that includes both azepane and piperidine rings

Preparation Methods

The synthesis of 1-[4-(azepan-1-yl)piperidin-1-yl]ethanone typically involves the reaction of azepane and piperidine derivatives under specific conditions. One common method involves the use of piperidine and azepane in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

  • 1-(Azepan-4-yl)piperidin-4-yl)methanol hydrochloride
  • 1-(Azepan-4-yl)piperidin-4-ol dihydrochloride
  • 1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-12(16)14-10-6-13(7-11-14)15-8-4-2-3-5-9-15/h13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGYZYCNTXSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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